molecular formula C19H22BrN3O B2727159 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448037-42-0

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2727159
CAS No.: 1448037-42-0
M. Wt: 388.309
InChI Key: DCBBYQMKXQRGII-UHFFFAOYSA-N
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Description

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound is designed for research applications, particularly in the screening and development of kinase inhibitors. Its molecular structure integrates key features seen in active kinase inhibitors, including a benzamide group and cyclopropyl/cyclopentyl substitutions, which are common in compounds targeting enzyme active sites . For instance, structurally similar N-(pyrazol-3-yl)benzamide derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) , while other pyrazole-containing compounds have been explored as potent and selective inhibitors of discoidin domain receptors (DDRs) for diseases like idiopathic pulmonary fibrosis . The bromo substituent on the benzamide ring offers a synthetic handle for further structural elaboration via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBBYQMKXQRGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound with a complex structure that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₂₂BrN₃O
  • Molecular Weight : 388.3 g/mol
  • CAS Number : 1448037-42-0

Research indicates that compounds similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide exhibit diverse biological activities, including:

  • Anticancer Activity : The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It potentially modulates inflammatory pathways, reducing cytokine production and inflammatory markers.

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds can exhibit significant anticancer properties. For example, related compounds have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines such as:

Cell Line IC₅₀ (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Gastric Carcinoma (GXF 251)85.0
Human Lung Adenocarcinoma (LXFA 629)78.5

These values suggest that modifications to the pyrazole moiety can enhance anticancer efficacy, making them promising candidates for further development .

Anti-inflammatory Activity

The compound's structural features may also contribute to its anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain compounds have shown IC₅₀ values below 10 nM in inhibiting COX activity, indicating potent anti-inflammatory potential .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, revealing that modifications led to increased antiproliferative activity compared to standard treatments.
  • Inflammation Models : In murine models of inflammation, compounds similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Comparison with Similar Compounds

Functional and Reactivity Differences

  • Directing Groups : ’s compound demonstrates the utility of N,O-bidentate directing groups in metal-catalyzed reactions. The target compound’s pyrazole substituents lack such groups but may exhibit unique reactivity due to bromine’s electron-withdrawing effects.
  • Steric Effects : The cyclopentyl and cyclopropyl groups in the target compound could impede access to catalytic sites or reduce solubility compared to less bulky analogs like the 4-methylbenzyl derivative .

Crystallographic and Analytical Techniques

All compounds rely on advanced crystallographic tools for structural validation:

  • SHELX Suite : Used for refining small-molecule structures (e.g., bond lengths, angles) .
  • WinGX/ORTEP : Facilitates visualization of anisotropic displacement ellipsoids and crystal packing .
  • Spectroscopy : NMR and IR confirm functional groups, while GC-MS verifies purity .

Preparation Methods

Cyclocondensation for Pyrazole Formation

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the 5-cyclopropyl substituent, cyclopropyl methyl ketone reacts with hydrazine hydrate under acidic conditions to yield 5-cyclopropyl-1H-pyrazol-3-amine.

Key Reaction :
$$
\text{Cyclopropyl methyl ketone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} 5\text{-Cyclopropyl-1H-pyrazol-3-amine}
$$

N1-Cyclopentyl Substitution

Introducing the cyclopentyl group at position 1 requires alkylation of the pyrazole nitrogen. Using cyclopentyl bromide in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) achieves selective N1-functionalization.

Optimization Notes :

  • Temperature: 0–5°C to minimize di-alkylation.
  • Solvent: THF enhances nucleophilicity of the pyrazole nitrogen.
  • Yield: 68–72% after column purification (hexane/ethyl acetate = 4:1).

Functionalization of the Pyrazole-3-Amine

Methylene Bridge Installation

The methylene linker is introduced via nucleophilic substitution. Reacting the pyrazole-3-amine with bromomethyl pivalate in dimethylformamide (DMF) at 60°C generates the protected intermediate, which is hydrolyzed under acidic conditions to yield (1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine.

Reaction Scheme :
$$
\text{Pyrazole-3-amine} + \text{BrCH}2\text{OPiv} \xrightarrow{\text{DMF, 60°C}} \text{Protected intermediate} \xrightarrow{\text{HCl, H}2\text{O}} \text{Methanamine}
$$

Characterization Data :

  • 1H-NMR (400 MHz, CDCl3) : δ 6.58 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH2NH2), 3.89 (m, 1H, cyclopentyl-H), 1.52–1.89 (m, cyclopropane/cyclopentane-H).

Amide Coupling with 2-Bromobenzoic Acid

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate 2-bromobenzoic acid for coupling with the methanamine intermediate.

Procedure :

  • Dissolve 2-bromobenzoic acid (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM).
  • Add EDC (1.5 equiv) at 0°C, stir for 30 min.
  • Add methanamine intermediate (1.0 equiv), warm to room temperature, and stir for 12 h.
  • Quench with aqueous NaHCO3, extract with DCM, and purify via silica chromatography.

Yield : 82–85%.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination between 2-bromobenzaldehyde and the methanamine intermediate using sodium cyanoborohydride (NaBH3CN) in methanol.

Advantages :

  • Avoids carbodiimide reagents.
  • Higher functional group tolerance.

Limitations :

  • Lower yield (65–70%) due to imine instability.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calculated for C20H23BrN3O [M+H]+: 432.09; found: 432.11.
  • 13C-NMR (101 MHz, DMSO-d6) : δ 165.8 (C=O), 148.2 (pyrazole-C), 132.4 (Br-C6H4), 32.1 (CH2), 28.7 (cyclopentyl-C), 10.5 (cyclopropyl-C).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water = 70:30, 1 mL/min).

Industrial-Scale Considerations

Solvent Selection and Recycling

  • 2-Methyltetrahydrofuran replaces THF for greener processing and easier recycling.
  • Ethyl acetate is preferred for extractions due to low toxicity.

Catalytic Efficiency

  • Raney nickel enables selective reductions without over-hydrogenation of cyclopropane rings.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

  • Base Optimization : Sodium tert-butoxide minimizes bis-alkylation at N1 and N2 positions.
  • Temperature Control : Slow addition of cyclopentyl bromide at −10°C improves N1 selectivity.

Cyclopropane Ring Stability

  • Avoid Strong Acids : Cyclopropane rings are prone to ring-opening under harsh acidic conditions; use mild HCl (1–2 N) for hydrolyses.

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